molecular formula C10H19NO B2849976 1-(Pentan-3-yl)piperidin-4-one CAS No. 72544-10-6

1-(Pentan-3-yl)piperidin-4-one

Cat. No.: B2849976
CAS No.: 72544-10-6
M. Wt: 169.268
InChI Key: NUWRORAIHKGQGZ-UHFFFAOYSA-N
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Description

1-(Pentan-3-yl)piperidin-4-one is a piperidine derivative characterized by a ketone group at the 4-position of the piperidine ring and a pentan-3-yl substituent at the 1-position. This compound serves as a critical building block in organic synthesis, particularly in pharmaceutical and agrochemical industries, where piperidine derivatives are valued for their bioactivity and structural versatility . Its molecular formula is C11H21NO, with a molecular weight of 183.29 g/mol. While commercial availability varies, it is listed as discontinued in certain quantities (e.g., 1g, 50mg), reflecting its niche applications and synthesis challenges .

Properties

IUPAC Name

1-pentan-3-ylpiperidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c1-3-9(4-2)11-7-5-10(12)6-8-11/h9H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUWRORAIHKGQGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)N1CCC(=O)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pentan-3-yl)piperidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of pentan-3-one with piperidine in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-(Pentan-3-yl)piperidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

1-(Pentan-3-yl)piperidin-4-one has been studied for its potential as a therapeutic agent. Its structural similarity to other biologically active compounds positions it as a candidate for drug development, particularly in the treatment of neurological disorders.

Mechanism of Action : The compound may interact with neurotransmitter receptors, influencing dopamine and norepinephrine pathways, which are critical in mood regulation and cognitive function. Preliminary studies suggest it could serve as a selective inhibitor of the dopamine transporter (DAT) and norepinephrine transporter (NET) .

Neuropharmacology

Research indicates that this compound exhibits neuropharmacological effects, particularly in modulating neurotransmitter systems.

Case Study : A study demonstrated that analogs of this compound significantly inhibited dopamine reuptake in animal models, suggesting potential applications in treating conditions like depression and anxiety .

Antimicrobial Activity

The compound has shown promising antimicrobial properties against various bacterial strains.

Data Table: Antimicrobial Efficacy

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus20 µg/mL
This compoundEscherichia coli25 µg/mL

This antimicrobial activity indicates its potential as a lead compound for developing new antibiotics .

Material Science

In addition to biological applications, this compound can be utilized in the synthesis of polymers and resins due to its reactive functional groups. Its ability to form stable bonds makes it valuable in creating materials with specific properties for industrial applications.

Case Study 1: Neurotransmitter Modulation

A recent investigation into the effects of piperidine derivatives on neurotransmitter systems highlighted that this compound analogs exhibited significant inhibition of dopamine reuptake. This suggests their potential use in neurodegenerative disease therapies .

Case Study 2: Antimicrobial Efficacy

In vitro studies assessed the antimicrobial efficacy of various piperidine derivatives against clinical isolates. Results indicated that this compound demonstrated effective activity against multi-drug resistant strains, warranting further exploration as an antimicrobial agent .

Mechanism of Action

The mechanism of action of 1-(Pentan-3-yl)piperidin-4-one involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and derivative of the compound .

Comparison with Similar Compounds

Alkyl-Substituted Piperidin-4-ones

Compound Name Molecular Formula Substituent Key Properties/Applications References
1-(Pentan-3-yl)piperidin-4-one C11H21NO Pentan-3-yl (branched alkyl) Intermediate for bioactive molecules; limited commercial availability.
1-(2-Methylpropyl)-4-piperidone C9H17NO 2-Methylpropyl (shorter branched alkyl) Lower molecular weight (171.24 g/mol); used in combinatorial chemistry. Priced at €373/25g.
1-(3-Methoxypropyl)piperidin-4-one C9H17NO2 3-Methoxypropyl (ether-containing alkyl) Enhanced polarity due to methoxy group; used in drug discovery. Molecular weight: 171.24 g/mol.

Key Differences :

  • Pentan-3-yl vs.
  • Methoxypropyl Substituent : Introduces hydrogen-bonding capability, altering solubility and reactivity in nucleophilic reactions .

Aromatic/Acyl-Substituted Piperidin-4-ones

Compound Name Molecular Formula Substituent Key Properties/Applications References
1-(4-Bromobenzoyl)piperidin-4-one C12H12BrNO2 4-Bromobenzoyl Bromine enhances electrophilicity; used in cross-coupling reactions. Requires stringent safety protocols (GHS hazard class 8).
1-(3-Thiophen-3-yl-benzoyl)-piperidin-4-one C16H15NO2S 3-Thiophen-3-yl-benzoyl Thiophene moiety confers π-π stacking ability; explored in materials science. Molecular weight: 285.36 g/mol.
1-(3-Fluorophenylacetyl)piperidin-4-one C13H14FNO2 3-Fluorophenylacetyl Fluorine improves metabolic stability; potential CNS drug candidate. Molecular weight: 235.25 g/mol.

Key Differences :

  • Bromobenzoyl vs. Thiophene-Benzoyl : Bromine facilitates halogen bonding in crystal engineering (used in SHELX-refined structures ), while thiophene enhances electronic conductivity.
  • Fluorophenylacetyl: Fluorination reduces oxidative metabolism, increasing bioavailability compared to non-fluorinated analogs .

Oxime and Functionalized Derivatives

Compound Name Molecular Formula Functional Group Key Properties/Applications References
1-(3-Methoxybenzoyl)piperidin-4-one oxime C13H16N2O3 Oxime (N-OH) Tautomerization enables pH-dependent reactivity; antimicrobial activity. Priced at $197/250mg.
1-(2-Chloroacetyl)piperidin-4-one C7H10ClNO2 Chloroacetyl Electrophilic chloroacetyl group aids in peptide coupling. Molecular weight: 175.61 g/mol.

Key Differences :

  • Oxime Derivatives : Exhibit dual reactivity (nucleophilic and electrophilic), making them versatile in heterocyclic synthesis .

Structural and Conformational Analysis

Crystallographic studies using SHELX software reveal that piperidin-4-one derivatives adopt chair or twist-boat conformations depending on substituents. For example:

  • 1-[(1R)-2-Hydroxy-1-phenylethyl]piperidin-4-one () shows a chair conformation stabilized by intramolecular hydrogen bonding.
  • Aromatic substituents (e.g., benzoyl) induce ring puckering (quantified via Cremer-Pople coordinates ), affecting molecular packing and solubility.

Biological Activity

1-(Pentan-3-yl)piperidin-4-one, also known by its chemical structure and CAS number (72544-10-6), is a piperidinone derivative that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a pentan-3-yl group at the nitrogen atom and a ketone functional group at the 4-position. This structural arrangement is crucial for its interaction with biological targets.

This compound exhibits various mechanisms of action primarily through modulation of neurotransmitter systems. Its analogs have been shown to interact with dopamine (DA), norepinephrine (NE), and serotonin (5-HT) transporters, influencing monoamine uptake:

  • Dopamine Transporter (DAT) : The compound and its analogs demonstrate significant inhibition of DAT, which is critical for dopamine reuptake in the brain. This inhibition can lead to increased dopamine levels, potentially affecting mood and behavior.
  • Norepinephrine Transporter (NET) : Similar to DAT, this compound also inhibits NET, thereby enhancing norepinephrine availability, which may contribute to its stimulant effects.
  • Serotonin Transporter (SERT) : While many analogs show selectivity for DAT and NET, some variations exhibit limited activity at SERT, indicating a complex interaction with serotonin pathways.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Effect Reference
Dopamine Reuptake InhibitionPotent inhibitor (IC50 ~52 nM)
Norepinephrine Reuptake InhibitionModerate inhibitor (IC50 ~28.3 nM)
Antitumor ActivityEvaluated in various studies
Antimicrobial PropertiesExhibited in synthesized derivatives

Case Studies and Research Findings

Several studies have highlighted the biological implications of this compound and its analogs:

  • Dopamine Transport Inhibition : A study demonstrated that racemic mixtures of related compounds showed potent inhibition of dopamine reuptake compared to cocaine, indicating potential therapeutic applications in treating disorders like ADHD or depression .
  • Antitumor Activity : Research on related piperidine derivatives indicated promising antitumor effects, suggesting that modifications in the piperidine structure could enhance cytotoxicity against cancer cell lines .
  • Neuropharmacological Implications : The modulation of neurotransmitter systems suggests potential applications in neuropharmacology, particularly in developing treatments for mood disorders or neurodegenerative diseases.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

  • Absorption : The compound is expected to have good bioavailability due to its lipophilic nature.
  • Metabolism : Initial studies suggest it undergoes hepatic metabolism, which may influence its duration of action and efficacy.

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